methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate
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Overview
Description
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Preparation Methods
The synthesis of methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate typically involves the reaction of pyrazolopyrimidine derivatives with hydrazine hydrate in the presence of ethanol . The key starting material, pyrazolopyrimidine, can be obtained by treating a formimidate derivative with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinecarboxylate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrazine hydrate, ethanol, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit CDK2 makes it a promising compound for the development of anti-cancer drugs.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is unique due to its specific structure and potent inhibitory activity against CDK2. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but differ in their ring fusion patterns and substituents.
Biological Activity
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C10H13N5O2 and its IUPAC name, this compound. The structure features a pyrazolopyrimidine moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit antiproliferative properties against various cancer cell lines. The biological activity is primarily attributed to their ability to inhibit specific kinases involved in cell proliferation and survival pathways.
Anticancer Activity
- Antiproliferative Effects : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of numerous tumor cell lines. For instance, compounds similar to this compound demonstrated sub-micromolar GI(50) values against various cancer types, indicating strong antiproliferative effects .
- Mechanistic Insights : The presence of the pyrazolo ring is crucial for the activity as it facilitates interactions with ATP-binding sites on kinases, effectively blocking their function. This mechanism has been observed in studies targeting glioblastoma and other malignancies .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have shown:
- Antimicrobial Activity : Certain derivatives have displayed effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : Some studies indicate that these compounds may possess anti-inflammatory effects, contributing to their therapeutic potential in various diseases.
In Vitro Studies
A recent study evaluated the ADME (Absorption, Distribution, Metabolism, Excretion) profile of several pyrazolo[3,4-d]pyrimidines, including this compound. The findings highlighted:
- High Solubility : Favorable solubility characteristics were noted, which is essential for bioavailability.
- Metabolic Stability : The compound exhibited stability in metabolic assays, suggesting potential for further development as a therapeutic agent .
Comparative Analysis of Biological Activity
Compound Name | GI(50) (µM) | Target Cancer Type | Mechanism of Action |
---|---|---|---|
This compound | < 0.5 | Glioblastoma | Kinase inhibition |
Related Pyrazolo Derivative | 0.3 | Leukemia | Alkylating agent |
Another Derivative | 0.7 | Renal Cancer | Apoptosis induction |
Properties
Molecular Formula |
C8H10N6O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl N-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C8H10N6O2/c1-14-7-5(3-11-14)6(9-4-10-7)12-13-8(15)16-2/h3-4H,1-2H3,(H,13,15)(H,9,10,12) |
InChI Key |
HMILVBKMLXNWNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)OC |
Origin of Product |
United States |
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